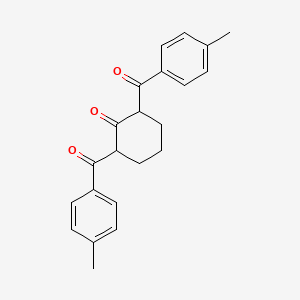
Fluorescent Brightener 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescent Brightener 1, also known as Optical Brightener, is a chemical compound that absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emits light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . These additives are often used to enhance the appearance of color of fabric and paper, causing a “whitening” effect .
Synthesis Analysis
The synthesis of Fluorescent Brightener 1 involves a reaction process at 250°C, where 4-(aminomethyl phenyl) benzothiazole and sulfur are reacted for 4 hours . After the reaction, dimethylbenzene is added and heated back in the reactant liquor for 1.5 hours . The crude product is then filtered while hot, and the resulting OB-1 crude product is dried .
Molecular Structure Analysis
The molecular formula of Fluorescent Brightener 1 is C20H18N12Na2O6S2 . It has an average mass of 632.543 Da and a monoisotopic mass of 632.070923 Da .
Chemical Reactions Analysis
Fluorescent Brightener 1, like other optical brighteners, absorbs light in the ultraviolet and violet region and re-emits light in the blue region . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .
Physical And Chemical Properties Analysis
Fluorescent Brightener 1 has a molecular formula of C20H18N12Na2O6S2 and an average mass of 632.543 Da . It is a part of the stilbenes class of compounds, known for their impressive brightening capabilities .
Mecanismo De Acción
Fluorescent Brightener 1 works by absorbing light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emitting most of the absorbed energy as blue-violet light between 400-500 nm . This results in an increase in the perceived whiteness, by increasing the amount of blue light reflected and masking the natural yellow color .
Safety and Hazards
Direcciones Futuras
Fluorescent Brightener 1 has potential for future research applications in various scientific fields . Some of the future directions for Fluorescent Brightener 1 research include the development of new Fluorescent Brightener 1 derivatives with improved fluorescence properties and specificity for biomolecules .
Propiedades
Número CAS |
15339-39-6 |
|---|---|
Nombre del producto |
Fluorescent Brightener 1 |
Fórmula molecular |
C7H8O4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[(2-Methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B1174228.png)
![3-[(Diethylamino)sulfanyl]-1-phenyl-3-thioxo-1-propanone](/img/structure/B1174242.png)
